IM-12, chemically known as 3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione, has been primarily studied for its biological activity. It functions as a glycogen synthase kinase 3β (GSK-3β) inhibitor, thereby influencing the Wnt-β-catenin signaling pathway []. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and embryonic development.
IM-12 has shown promise in pre-clinical research related to hemorrhagic transformation (HT) following ischemic stroke []. It has been shown to:
IM-12 is classified under indolylmaleimides and is identified by the CAS number 1129669-05-1. It is categorized as a small molecule inhibitor targeting glycogen synthase kinase 3 beta, an enzyme implicated in numerous signaling pathways and diseases, including cancer and neurodegenerative disorders . The structural formula of IM-12 allows it to interact specifically with GSK3β, leading to significant biological effects.
The synthesis of IM-12 involves a multi-step organic synthesis process. The general synthetic route includes the following steps:
The molecular structure of IM-12 features an indole ring fused with a maleimide moiety. Key structural characteristics include:
The three-dimensional conformation of IM-12 allows for effective binding to GSK3β, influencing its enzymatic activity. Crystallographic studies may provide further insights into the precise orientation and interactions within the active site of the enzyme.
IM-12 participates in several chemical reactions primarily related to its inhibition of GSK3β. The key reactions include:
The inhibitory potency of IM-12 is quantified by its IC50 value, which is approximately 53 nM, indicating a strong affinity for GSK3β.
The mechanism of action of IM-12 involves competitive inhibition at the active
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: